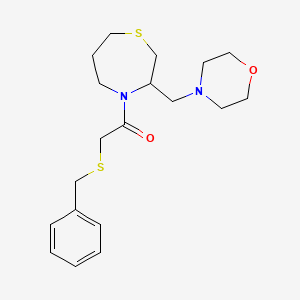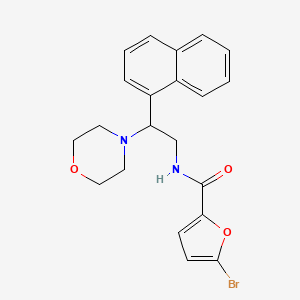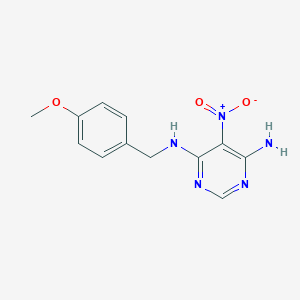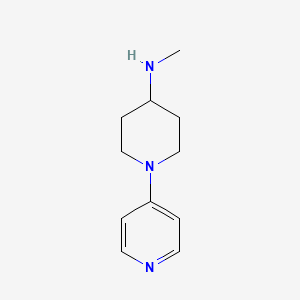![molecular formula C14H20N4OS B2543502 N-(1-cyano-3-methylbutyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide CAS No. 1311873-27-4](/img/structure/B2543502.png)
N-(1-cyano-3-methylbutyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-3-methylbutyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide, also known as CP-690,550, is a potent inhibitor of Janus kinase (JAK) enzymes. JAKs are a family of intracellular tyrosine kinases that play a crucial role in cytokine signaling pathways. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases.
Wirkmechanismus
N-(1-cyano-3-methylbutyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide works by inhibiting the activity of JAK enzymes, which are involved in cytokine signaling pathways. By inhibiting JAKs, N-(1-cyano-3-methylbutyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide prevents the activation of downstream signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(1-cyano-3-methylbutyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide has been shown to have a significant impact on the immune system. It reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ). It also reduces the activation and proliferation of T cells, which are involved in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyano-3-methylbutyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide has several advantages for lab experiments. It is a potent inhibitor of JAK enzymes and has been extensively studied in preclinical and clinical trials. However, its use in lab experiments is limited by its high cost and the need for specialized equipment and expertise.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-cyano-3-methylbutyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide. One area of interest is its potential use in combination with other immunomodulatory agents for the treatment of autoimmune and inflammatory diseases. Another area of interest is its potential use in the treatment of cancer, as JAKs are also involved in cancer cell proliferation and survival. Additionally, further studies are needed to investigate the long-term safety and efficacy of N-(1-cyano-3-methylbutyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide in various patient populations.
Synthesemethoden
N-(1-cyano-3-methylbutyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide can be synthesized using a multi-step process. The first step involves the reaction of 4,6-dimethyl-2-mercaptopyrimidine with 2-bromoacetyl cyanide to form 2-(4,6-dimethylpyrimidin-2-ylthio)acetonitrile. This intermediate is then reacted with 3-methyl-1-bromobutane in the presence of potassium carbonate to form N-(1-cyano-3-methylbutyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-3-methylbutyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing disease activity and improving clinical outcomes in these conditions.
Eigenschaften
IUPAC Name |
N-(1-cyano-3-methylbutyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4OS/c1-9(2)5-12(7-15)18-13(19)8-20-14-16-10(3)6-11(4)17-14/h6,9,12H,5,8H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHVHASTMUDDMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC(CC(C)C)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2543421.png)

![N-[[2-(Fluoromethyl)-6-oxaspiro[2.5]octan-2-yl]methyl]prop-2-enamide](/img/structure/B2543423.png)



![7-(2-chlorophenyl)-2-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2543429.png)
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-benzylpropane-1-sulfonamide](/img/structure/B2543431.png)
![2,3-Dichloro-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B2543432.png)
![[(2S,5R)-5-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine;dihydrochloride](/img/structure/B2543435.png)
![7-(4-bromophenyl)-3-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2543438.png)
![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2543440.png)